(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid
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Overview
Description
(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group and an imidazolidinone ring, making it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid typically involves the following steps:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step often involves the use of a methoxyphenyl halide in a nucleophilic substitution reaction.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be done using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides, alkyl groups, or aryl groups.
Scientific Research Applications
(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid: The enantiomer of the compound, which may have different biological activities.
4-Methoxyphenylacetic acid: Lacks the imidazolidinone ring, making it less complex.
Imidazolidinone derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
(S)-2-(1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl)acetic acid is unique due to its combination of a methoxyphenyl group and an imidazolidinone ring, which provides a distinct set of chemical and biological properties
Properties
IUPAC Name |
2-[(4S)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-19-8-4-2-7(3-5-8)14-11(17)9(6-10(15)16)13-12(14)18/h2-5,9H,6H2,1H3,(H,13,18)(H,15,16)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZAKDNYUHGFFM-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)[C@@H](NC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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